Tak-041

GPR139 agonist EC50

TAK-041 is the only GPR139 agonist with clinical validation in schizophrenia and an extended human half-life (170–302 h), enabling once-daily chronic dosing. Its brain penetration (brain/muscle ratio 0.7), high metabolic stability, and proven efficacy in rodent social interaction models (BALB/c) ensure translational relevance. Unlike tool compounds, TAK-041 offers a quantifiable fMRI biomarker of reward circuitry engagement, making it the definitive reference for negative symptom research. Procure from authorized suppliers for guaranteed purity and regulatory compliance.

Molecular Formula C18H15F3N4O3
Molecular Weight 392.3 g/mol
CAS No. 1929519-13-0
Cat. No. B2758957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTak-041
CAS1929519-13-0
Molecular FormulaC18H15F3N4O3
Molecular Weight392.3 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)OC(F)(F)F)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2
InChIInChI=1S/C18H15F3N4O3/c1-11(12-6-8-13(9-7-12)28-18(19,20)21)22-16(26)10-25-17(27)14-4-2-3-5-15(14)23-24-25/h2-9,11H,10H2,1H3,(H,22,26)/t11-/m0/s1
InChIKeyJZGLECLGVQRPPI-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

TAK-041 (Zelatriazin, NBI-1065846) | GPR139 Agonist for Negative Symptoms in Schizophrenia Research


TAK-041 (Zelatriazin, NBI-1065846) is a first-in-class, potent, and selective small-molecule agonist of the orphan G protein-coupled receptor GPR139 [1]. With a chemical structure corresponding to (S)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide, it exhibits an EC50 of 22 nM in CHO-T-REx Ca2+ assays and a Ki of 119 nM . TAK-041 was advanced into clinical development for the treatment of negative symptoms associated with schizophrenia and anhedonia in major depressive disorder, demonstrating a unique translational profile that distinguishes it from other GPR139 tool compounds [2][3].

Why GPR139 Agonists Cannot Be Interchanged: TAK-041's Differentiated Profile


While several GPR139 agonists exist as research tools (e.g., JNJ-63533054, TC-O 9311, GPR139 agonist-2), their pharmacological properties, pharmacokinetic profiles, and translational validation differ substantially, rendering them non-interchangeable. Potency at the receptor level (EC50) is only one dimension; brain penetration, metabolic stability, half-life, and demonstrated efficacy in disease-relevant models are critical determinants of scientific utility. TAK-041 possesses a unique combination of attributes—including an extended human half-life exceeding 170 hours [1], consistent in vivo efficacy in rodent models of social interaction deficits [2], and clinically observed CNS pharmacodynamic effects on reward circuitry [3]—that are not replicated by alternative GPR139 agonists. Substituting TAK-041 with a compound of similar in vitro potency but inferior pharmacokinetics or lacking clinical validation would compromise experimental reproducibility and translational relevance.

TAK-041 Quantitative Differentiation: Head-to-Head Evidence Against Closest GPR139 Agonist Comparators


In Vitro Potency Comparison: TAK-041 vs. JNJ-63533054, TC-O 9311, and GPR139 Agonist-2

TAK-041 activates human GPR139 with an EC50 of 22 nM (CHO-T-REx Ca2+ assay) and a binding Ki of 119 nM . In comparison, the alternative clinical candidate JNJ-63533054 exhibits an EC50 of 16 nM (slightly more potent), while the tool compound TC-O 9311 has an EC50 of 39 nM, and GPR139 agonist-2 has an EC50 of 24.7 nM [1]. Although JNJ-63533054 is marginally more potent in vitro, TAK-041 demonstrates superior pharmacokinetic properties and clinical validation, making it the preferred choice for studies requiring translational fidelity.

GPR139 agonist EC50

Human Pharmacokinetic Superiority: TAK-041's Extended Half-Life vs. JNJ-63533054

TAK-041 exhibits an exceptionally long terminal half-life in humans of 170-302 hours following oral administration, enabling once-daily or less frequent dosing in clinical studies [1]. In contrast, the comparator GPR139 agonist JNJ-63533054 has a reported half-life of approximately 2.5 hours in rodents, necessitating more frequent dosing and potentially limiting its utility in chronic in vivo models [2]. Additionally, TAK-041 achieves a brain-to-muscle ratio of 0.7 in mice, confirming effective CNS penetration [3], whereas JNJ-63533054 achieves a brain-to-plasma ratio of 1.2 [2]. The extended half-life of TAK-041 is a critical differentiator for studies requiring sustained target engagement.

pharmacokinetics half-life CNS

Clinical CNS Pharmacodynamic Biomarker: TAK-041 Increases Ventral Striatal Reward Anticipation in Schizophrenia Patients

In a randomized, double-blind, placebo-controlled crossover trial in patients with stable schizophrenia and moderate-to-severe negative symptoms, a single oral dose of TAK-041 (40 mg or 160 mg) produced a significant increase in reward anticipatory activity in the ventral striatum at day 14 post-dose, as measured by functional MRI during a monetary incentive delay task [1]. No such effect was observed on day 1, indicating a time-dependent pharmacodynamic action. Placebo administration did not produce this increase. This finding provides direct human evidence of TAK-041's engagement of reward-related neural circuitry, a key mechanism implicated in the treatment of negative symptoms and anhedonia.

fMRI reward ventral striatum

In Vivo Efficacy: Rescue of Social Interaction Deficits in BALB/c Mice

TAK-041 consistently rescued social interaction deficits in the BALB/c mouse strain, a model relevant to negative symptoms of schizophrenia [1]. While quantitative effect sizes are not detailed in the available abstracts, the efficacy was described as 'consistent' across studies. This in vivo activity distinguishes TAK-041 from other GPR139 agonists like JNJ-63533054, which failed to demonstrate pro-social effects and instead produced anhedonic-like behaviors in certain assays [2]. The reproducibility of the social interaction rescue effect in BALB/c mice supports TAK-041's potential for addressing social withdrawal, a core negative symptom domain.

social interaction schizophrenia mouse model

TAK-041 Optimal Research and Industrial Application Scenarios


Clinical Trial Design for Negative Symptoms in Schizophrenia

TAK-041's extended human half-life (170-302 hours) and demonstrated CNS pharmacodynamic effect on ventral striatal reward anticipation make it the only GPR139 agonist suitable for chronic dosing studies targeting negative symptoms. Its pharmacokinetic profile supports once-daily oral administration with stable plasma exposure, as established in phase 1 studies [1]. The fMRI biomarker of increased reward anticipatory activity at day 14 provides a quantifiable endpoint for proof-of-concept trials [2].

Preclinical In Vivo Studies of Social Withdrawal and Motivation

For rodent studies of social interaction deficits and effort-based motivation, TAK-041 offers a validated tool with demonstrated efficacy in BALB/c mice and minimal impact on tonic dopamine release [3][4]. Its high metabolic stability (mouse hepatic clearance = 2% of hepatic blood flow) and brain penetration (brain/muscle ratio = 0.7) ensure reliable CNS exposure [4]. This profile contrasts with JNJ-63533054, which produced anhedonic-like effects in certain assays [5].

Translational Pharmacology and Biomarker Development

TAK-041's clinical validation in schizophrenia patients provides a unique opportunity to investigate GPR139-mediated modulation of reward circuitry. The observed time-dependent changes in cerebral blood flow and ventral striatal BOLD signal offer a translational pharmacodynamic biomarker that can be used to assess target engagement in future studies [2]. This clinical data is absent for other GPR139 agonists, positioning TAK-041 as the reference compound for translational research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tak-041

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.